molecular formula C17H16N6O3 B2595798 N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide CAS No. 1396683-49-0

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B2595798
CAS No.: 1396683-49-0
M. Wt: 352.354
InChI Key: HIGQOBFCIWPGFR-UHFFFAOYSA-N
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Description

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.

    Pyrrolidine-1-carbonyl Introduction: The pyrrolidine ring is introduced through a reaction with pyrrolidine and a suitable acylating agent, such as an acid chloride or anhydride.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the tetrazole and pyrrolidine intermediates with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrrolidine alcohol derivatives.

    Substitution: Tetrazole-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. The presence of the tetrazole ring, in particular, is of interest due to its known bioactivity in other pharmaceutical compounds.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the furan ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide
  • N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties. This uniqueness can lead to distinct reactivity and interaction profiles, making it a valuable compound for various applications.

Biological Activity

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H16N8O2SC_{19}H_{16}N_{8}O_{2}S and a molecular weight of approximately 420.5 g/mol. Its structure includes a pyrrolidine moiety, a tetrazole ring, and a furan carboxamide group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H16N8O2S
Molecular Weight420.5 g/mol
CAS Number1396865-50-1

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it targets specific pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The compound is believed to interact with various biological targets, modulating enzyme activities and receptor signaling pathways. This interaction may lead to the induction of apoptosis in cancer cells.
  • In Vitro Studies : In vitro tests have demonstrated that the compound significantly inhibits the growth of several cancer cell lines. For instance, IC50 values were reported in the low micromolar range, indicating potent cytotoxic effects.
  • Case Study : A specific study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the compound's effectiveness against human glioblastoma cells, showing an IC50 value of approximately 1.61 µg/mL, which is comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity.

  • In Vitro Antibacterial Studies : The compound was tested against various standard bacterial strains, revealing MIC values ranging from 0.25 to 4 µg/mL. These results suggest that it may be more effective than traditional antibiotics such as ciprofloxacin .
  • SAR Analysis : The presence of specific functional groups within the compound's structure appears to enhance its antibacterial efficacy. Modifications to the furan or tetrazole rings have been shown to affect activity levels significantly.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that certain structural features are essential for maintaining biological activity:

  • Pyrrolidine Moiety : This group contributes to the compound's ability to interact with biological targets.
  • Tetrazole Ring : The tetrazole component is crucial for enhancing solubility and bioavailability.
  • Furan Carboxamide Group : This moiety plays a role in receptor binding and activity modulation.

Properties

IUPAC Name

N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c24-16(14-4-3-11-26-14)18-12-5-7-13(8-6-12)23-20-15(19-21-23)17(25)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGQOBFCIWPGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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